
(2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a methyl group attached to an imidazolidinone ring. The stereochemistry of this compound is defined by the (2R,5S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. For example, the reaction of a benzylamine derivative with a tert-butyl isocyanate in the presence of a chiral catalyst can yield the desired product with high enantioselectivity. The reaction is usually carried out in an inert atmosphere, such as argon or nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of (2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one can be compared with other imidazolidinone derivatives, such as (2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-2-one and (2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-5-one.
- Other similar compounds include (2R,5S)-5-benzyl-2-tert-butyl-3-methylpyrrolidin-4-one and (2R,5S)-5-benzyl-2-tert-butyl-3-methylpiperidin-4-one.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the imidazolidinone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3/t12-,14+/m0/s1 |
InChI Key |
SKHPYKHVYFTIOI-GXTWGEPZSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1N[C@H](C(=O)N1C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hexylthieno[3,4-b]thiophene](/img/structure/B11760456.png)
![{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol](/img/structure/B11760464.png)
![(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid](/img/structure/B11760476.png)
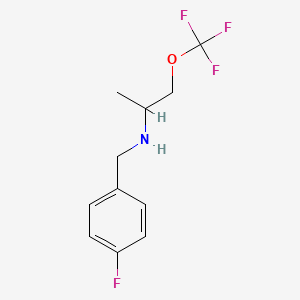

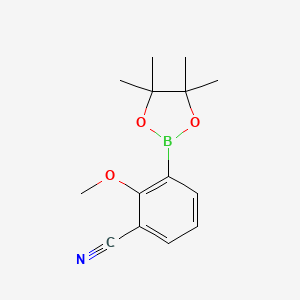
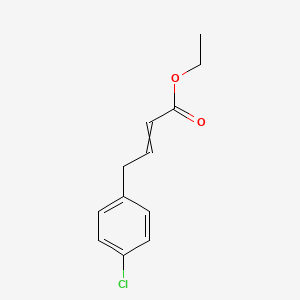
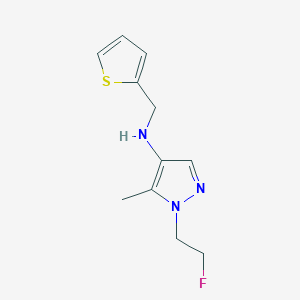
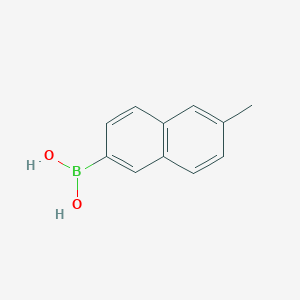

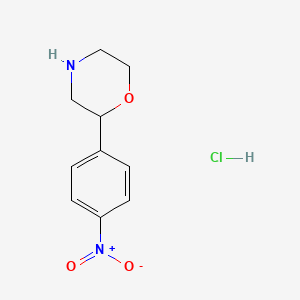
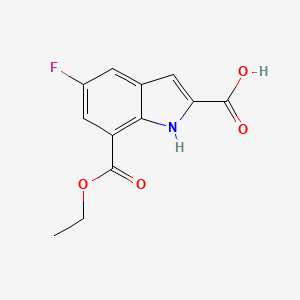

![4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11760552.png)
